![molecular formula C15H17N3O B7470762 Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has shown promising results in various studies related to cancer treatment, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been found to have neuroprotective effects and has shown potential in treating neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone in lab experiments is its potential therapeutic applications in various fields of research. It has shown promising results in cancer treatment, inflammation, and neurological disorders. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research and development of Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone. One direction is to further study its potential therapeutic applications in cancer treatment, inflammation, and neurological disorders. Another direction is to explore its potential as a drug delivery system for targeted therapy. Additionally, further research can be done to better understand its mechanism of action and to optimize its synthesis process for more efficient production.
Synthesis Methods
The synthesis of Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone involves a multi-step process that includes the reaction of 2-aminobenzimidazole with cyclopentanone in the presence of a base, followed by the addition of formaldehyde and further cyclization with a reducing agent. This process yields a pure form of Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone that can be used for various scientific applications.
Scientific Research Applications
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of research. It has shown promising results in cancer treatment by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential in treating various inflammatory diseases. In addition, Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has been found to have neuroprotective effects and has shown potential in treating neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-14(11-5-1-2-6-11)18-10-9-17-13-8-4-3-7-12(13)16-15(17)18/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZCEQKEBYFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.